molecular formula C20H18N4O4 B11680500 4-((5-(2-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester

4-((5-(2-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester

Cat. No.: B11680500
M. Wt: 378.4 g/mol
InChI Key: IUCRZGXQAUDQQC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoic acid ester, and a hydrazonomethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions.

    Hydrazonomethylation: The hydrazonomethyl group is added through condensation reactions with hydrazine derivatives.

    Esterification: The final step involves the esterification of the benzoic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazonomethyl derivatives.

Scientific Research Applications

4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring and the hydrazonomethyl group are key functional groups that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (2,4,5-trimethoxybenzylidene)-hydrazide

Uniqueness

The uniqueness of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H18N4O4/c1-27-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(10-8-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

IUCRZGXQAUDQQC-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.